molecular formula C17H27BN2O4 B2959093 Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester CAS No. 1264282-48-5

Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester

Cat. No.: B2959093
CAS No.: 1264282-48-5
M. Wt: 334.22
InChI Key: LNJAORDUGNFOAD-UHFFFAOYSA-N
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Description

“Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .


Synthesis Analysis

The synthesis of “this compound” involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a boronic ester group (Bpin). The Bpin group is remarkably small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Suzuki Coupling Reactions

Boronic acid pinacol esters are pivotal in Suzuki coupling reactions, a prominent method for forming carbon-carbon bonds in the synthesis of complex molecules. The stability and reactivity of these esters, such as the Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester, make them suitable for cross-coupling with aryl chlorides, thereby enabling the production of diverse phenylalanine derivatives and other arylated compounds. This methodology has been extended to include reactions with aromatic chlorides, showcasing the versatility of boronic esters in synthesizing substituted phenylalanines and other valuable organic molecules (Firooznia, et al., 1998).

Polymer Synthesis

Boronic esters are also integral to the development of functional polymers. Their unique properties have been exploited in the synthesis of methacrylamido phenylboronic acids, serving as monomers for creating polymers with specific functionalities. This approach has led to the development of polymers that resist unwanted polymerization, thereby enhancing the yield and purity of the desired polymer products. Such advancements underscore the significance of boronic esters in polymer chemistry, particularly in creating well-defined boronic acid (co)polymers with precise molecular weights and low polydispersity (D'Hooge, et al., 2008).

Fluorescence Sensing

The application of boronic esters extends into the realm of fluorescence sensing, where their interaction with specific substrates can lead to significant fluorescence enhancements. For instance, the formation of cyclic boronate esters upon the addition of pinacol has been shown to increase the Lewis acidity of boronic acids, thereby strengthening cation-π stacking interactions. This phenomenon has been utilized in the development of fluorescence-based sensors for detecting various analytes, illustrating the potential of boronic esters in creating sensitive and selective sensing platforms (Huang, et al., 2010).

Future Directions

The future directions for “Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester” and similar compounds involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, more research is needed to explore the potential applications of these compounds in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-11-12-10-19-9-8-13(12)18-23-16(4,5)17(6,7)24-18/h8-10H,11H2,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJAORDUGNFOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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